2-Chloro-6-(methylsulfanyl)pyrazine
Overview
Description
2-Chloro-6-(methylsulfanyl)pyrazine is a compound that belongs to the pyrazine family. It has a CAS Number of 61655-74-1 and a molecular weight of 160.63 .
Synthesis Analysis
Pyrazines can be synthesized by chemical methods or by certain microorganisms . The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . Its InChI code is 1S/C5H5ClN2S/c1-9-5-3-7-2-4 (6)8-5/h2-3H,1H3 .Scientific Research Applications
Tuberculostatic Activity
2-Chloro-6-(methylsulfanyl)pyrazine derivatives demonstrate moderate activity against Mycobacterium tuberculosis. A study explored the relationship between molecular structure and tuberculostatic activity, highlighting the importance of planar geometry in these compounds for their antimicrobial properties (Szczesio et al., 2011).
Synthesis of C-nucleosides
Research has shown the efficacy of this compound in the synthesis of multisubstituted pyrazine C-nucleosides. These nucleosides are potential candidates for various biochemical applications, including pharmaceuticals (Liu, Wise, & Townsend, 2001).
DNA Binding and Antimicrobial Properties
Pyrazine derivatives, including those similar to this compound, exhibit high affinity to DNA and do not show toxicity to human dermal keratinocytes. This suggests potential clinical applications for these compounds (Mech-Warda et al., 2022).
Reactivity with Methoxide Ion
This compound has been studied for its reactivity with methoxide ion, which is relevant for the development of new chemical syntheses and reactions (Barlin & Brown, 1967).
Herbicidal and Elicitor Properties
Substituted pyrazine derivatives, such as those related to this compound, have been synthesized and evaluated for their herbicidal properties and as abiotic elicitors in plant cell cultures (Doležal et al., 2007).
Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activities
Studies on substituted N-phenylpyrazine-2-carboxamides, similar to this compound, show significant antimycobacterial, antifungal, and photosynthesis-inhibiting activities. These findings are crucial for developing new pharmaceuticals and agrochemicals (Doležal et al., 2006).
Synthesis of Coordination Polymers
This compound has been utilized in the synthesis of coordination polymers, particularly with silver(I). These polymers have potential applications in various fields, including materials science (Caradoc-Davies, Hanton, & Henderson, 2001).
Optical and Thermal Properties
The pyrazine scaffold, including derivatives of this compound, is significant in organic optoelectronic materials. Research on these compounds provides insights into their potential use in optoelectronics (Meti, Lee, Yang, & Gong, 2017).
Antimicrobial Properties of Complexes
Pyrazine functionalized Ag(I) and Au(I)-NHC complexes, closely related to this compound, exhibit potent antibacterial activity against human pathogens resistant to conventional antibiotics (Roymahapatra et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-6-methylsulfanylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYLKXSYOTPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606045 | |
Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-74-1 | |
Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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